molecular formula C₉H₁₆O₇ B1147520 Propyl b-D-glucuronide CAS No. 17685-07-3

Propyl b-D-glucuronide

Cat. No.: B1147520
CAS No.: 17685-07-3
M. Wt: 236.22
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Description

Propyl b-D-glucuronide is a critical reference standard and tool compound for investigating the metabolic fate of propyl alcohol and related xenobiotics. Its primary research application lies in the study of glucuronidation, a major Phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs), and its reverse reaction, deconjugation, which is mediated by the enzyme beta-glucuronidase (GUS) . Research indicates that UGT1A9 is a key isoform responsible for the glucuronidation of various compounds . The conjugate serves as a specific substrate for characterizing the activity and inhibition of bacterial beta-glucuronidases in the gut microbiome . These bacterial GUS enzymes are pivotal in reactivating xenobiotics from their inert glucuronide forms, a process that can lead to drug-induced toxicity in the gastrointestinal tract, such as that associated with certain chemotherapeutics and NSAIDs . Furthermore, this compound is essential in analytical chemistry and forensic toxicology, where it is used as a mass spectrometry standard to differentiate between ethanol and propanol exposure, thereby preventing false-positive results in diagnostic tests . Studies of this compound provide valuable insights into the age-dependent metabolism of drugs and the potential hepatotoxicity resulting from impaired glucuronidation pathways .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-propoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O7/c1-2-3-15-9-6(12)4(10)5(11)7(16-9)8(13)14/h4-7,9-12H,2-3H2,1H3,(H,13,14)/t4-,5-,6+,7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIZNQNCGFFJFO-KPRJIFDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291175
Record name Propyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17685-07-3
Record name Propyl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17685-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Koenigs-Knorr Glycosylation Strategy

The Koenigs-Knorr method, adapted from morphine-6-glucuronide synthesis, involves converting glucuronic acid derivatives into glycosyl halides for nucleophilic substitution.

Synthetic Pathway :

  • Protection of Hydroxyl Groups : Methyl 1α,2-ethylorthopivalate-3,4-di-O-pivaloylglucuronate is prepared by treating D-glucuronic acid with pivaloyl chloride in pyridine, achieving 85% yield via crystallization.

  • Anomeric Activation : Reaction with 33% HBr in acetic acid generates the glycosyl bromide intermediate, with yields of 72% reported under controlled exothermic conditions.

  • Coupling with Propyl Alcohol : The bromide reacts with propyl alcohol in collidine/ethanol with tetraethylammonium bromide (0.8 eq), favoring β-configuration through an SN2 mechanism. Pilot studies suggest yields of 29–52%, though propyl’s simpler structure may enhance efficiency.

Critical Parameters :

  • Temperature : Reactions conducted at 60–70°C minimize byproducts like α-anomers.

  • Solvent System : Dichloromethane/water biphasic systems facilitate organic layer separation, reducing collidine residues.

Orthoester-Mediated Glycosylation

The CN103864866A patent highlights an orthoester route that avoids hazardous perchlorates, favoring industrial scalability.

Procedure :

  • Lactone Opening : D-Glucuronic acid lactone is opened with propyl alcohol in methanol/NaOH, forming propyl glucuronate (85% yield).

  • Orthoester Formation : Acyl chlorides (e.g., pivaloyl chloride) protect hydroxyls, yielding tri-O-acyl-glucuronate orthoesters (63–81% yield).

  • Acid-Catalyzed Coupling : Lutidinium perchlorate (0.1 eq increments) promotes orthoester rearrangement, forming β-glycosidic bonds. Substituting morphine with propyl alcohol may streamline this step.

Advantages :

  • Yield Optimization : Sequential reagent addition and solvent distillation improve conversion to 78%.

  • Purification : Crystallization from ethanol/water replaces column chromatography, critical for kilogram-scale production.

Protecting Group Strategies

Protecting groups dictate reaction efficiency and product purity.

Comparative Analysis :

Protecting GroupReaction StepYield (%)Purity (%)Reference
PivaloylGlucuronate Acylation8598
AcetylOrthoester Formation7295
TrifluoroacetylTransient Protection97.699

Pivaloyl groups enhance steric protection, minimizing unwanted acyl migration during coupling. Trifluoroacetyl, while labile, facilitates selective deprotection in multi-step sequences.

Enzymatic and Chemoenzymatic Methods

While chemical synthesis dominates industrial production, enzymatic routes using UDP-glucuronosyltransferases (UGTs) offer theoretical advantages in stereoselectivity. However, UGTs exhibit low activity toward small aliphatic alcohols like propyl, necessitating engineered enzymes or cofactor recycling systems. Current research remains nascent, with no scalable protocols reported in the analyzed patents.

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

The CN103864866A patent details a crystallization protocol achieving >99% purity:

  • Crude Product Dissolution : Post-reaction mixtures are dissolved in ethanol (400 mL).

  • Water-Induced Turbidity : Water addition induces supersaturation, with turbidity points monitored for optimal crystal growth.

  • Recrystallization : MeOH/water (1:1) systems yield white crystals, reducing collidine residues to <0.1%.

Impact on Yield :

  • Traditional Chromatography : 29% yield due to product loss.

  • Crystallization : 85% yield with minimal impurities.

Industrial Scalability and Process Optimization

Cost-Benefit Analysis of Synthetic Routes

ParameterKoenigs-KnorrOrthoester
Raw Material CostHighModerate
Reaction Time48 h24 h
Purification MethodCrystallizationCrystallization
Overall Yield52%85%

The orthoester method’s shorter reaction time and higher yield position it as the preferred industrial route .

Chemical Reactions Analysis

Types of Reactions: Propyl b-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of drug metabolism and detoxification .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the parent alcohol (propyl alcohol) and glucuronic acid .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, Propyl β-D-glucuronide serves as a reference standard for calibrating and quantifying glucuronide metabolites. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) utilize this compound to ensure accurate measurements of drug metabolites in biological samples.

Technique Application
Gas Chromatography-Mass SpectrometryCalibration standard for metabolite analysis
High-Performance Liquid ChromatographyQuantification of drug metabolites

Biochemical Research

The compound is pivotal in studying the glucuronidation process, which is essential for drug metabolism and detoxification. Research has shown that variations in β-glucuronidase activity can be linked to diseases such as liver failure and certain cancers .

Pharmacological Studies

In pharmacology, Propyl β-D-glucuronide is used to investigate drug metabolism pathways. For instance, it has been studied in the context of propylthiouracil metabolism, revealing insights into hepatotoxicity mechanisms due to its glucuronidation . This understanding aids in optimizing drug formulations and predicting drug-drug interactions.

Drug Metabolism Studies

A study focused on propylthiouracil highlighted the importance of Propyl β-D-glucuronide as a metabolite that influences the drug's hepatotoxic effects. The development of an HPLC-MS/MS method for simultaneous quantification of propylthiouracil and its glucuronide has facilitated deeper investigations into its metabolic pathways and safety profiles .

Biomarker Development

Research indicates that β-glucuronidase activity levels, influenced by Propyl β-D-glucuronide, can serve as potential biomarkers for diagnosing conditions like cancer and liver diseases . This application underscores the compound's significance beyond mere metabolic processes.

Mechanism of Action

Propyl b-D-glucuronide exerts its effects through the process of glucuronidation, where it acts as a substrate for uridine diphosphate-glucuronosyltransferase enzymes. These enzymes transfer the glucuronic acid moiety from uridine diphosphate-glucuronic acid to the hydroxyl group of propyl alcohol, forming the glucuronide conjugate . This process increases the water solubility of the compound, facilitating its excretion from the body.

Comparison with Similar Compounds

Comparison with Similar Glucuronide Compounds

Structural and Functional Differences

The table below summarizes critical differences between Propyl β-D-glucuronide and related glucuronides:

Compound Aglycone Type Molecular Formula Key Applications/Properties Reference
Propyl β-D-glucuronide Alkyl (propyl) C₉H₁₆O₇* Presumed role in detoxification; limited direct data Inferred
Salicylic acid β-D-glucuronide Phenolic (salicylate) C₁₃H₁₄O₉ Drug metabolite; anti-inflammatory agent
Ibuprofen Acyl-β-D-glucuronide Acyl (ibuprofen) C₂₀H₂₆O₈ Reactive metabolite; linked to drug toxicity
1-Pyrenyl β-D-glucuronide Polyaromatic (pyrene) C₂₂H₁₈O₇ Fluorescent probe for glucuronidation studies
Perindoprilat acyl-β-D-glucuronide Acyl (perindoprilat) C₂₃H₃₆N₂O₁₁ Research tool for pharmacokinetic studies

*Note: Molecular formula for Propyl β-D-glucuronide is inferred based on analogous alkyl glucuronides.

Key Observations:

Aglycone Diversity: Alkyl vs. Acyl: Propyl β-D-glucuronide’s alkyl aglycone lacks the electrophilic carbonyl group present in acyl glucuronides (e.g., Ibuprofen’s), making it less prone to hydrolysis or protein adduction . Phenolic vs. Alkyl: Phenolic glucuronides (e.g., Salicylic acid’s) exhibit higher stability than acyl types but lower than alkyl due to resonance stabilization of the aryl-O bond .

Metabolic Implications: Acyl glucuronides (e.g., Ibuprofen’s) are associated with idiosyncratic toxicity due to their reactivity, whereas alkyl glucuronides like Propyl β-D-glucuronide are generally considered non-toxic and rapidly excreted . Fluorescent probes like 1-Pyrenyl β-D-glucuronide are used to study UGT activity, highlighting the utility of glucuronides in analytical chemistry .

Stability and Analytical Challenges

  • Propyl β-D-glucuronide : Likely stable under physiological pH, as alkyl glucuronides resist spontaneous hydrolysis. This contrasts with acyl glucuronides, which degrade at neutral/basic conditions, complicating their quantification .
  • Analytical Methods : HPLC-MS/MS, as used for Propylthiouracil N-β-D-glucuronide , is applicable to Propyl β-D-glucuronide due to high sensitivity for polar metabolites.

Biological Activity

Propyl β-D-glucuronide (PBG) is a significant compound in biological research, primarily recognized for its role in the glucuronidation process, a crucial phase II metabolic pathway. This article delves into the biological activity of PBG, discussing its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.

PBG is a product of glucuronidation, where glucuronic acid is conjugated to various substances, enhancing their solubility and facilitating excretion. This process is catalyzed by enzymes known as UDP-glucuronosyltransferases (UGTs). PBG acts as a substrate for these enzymes, which are vital for detoxifying drugs and environmental toxins.

Table 1: Biochemical Properties of Propyl β-D-Glucuronide

PropertyDescription
Molecular FormulaC₁₁H₂₁O₇
Molecular Weight249.29 g/mol
SolubilitySoluble in water and organic solvents
Phase II MetabolismSubstrate for UGTs

Cellular Effects

The specific cellular effects of PBG are not fully elucidated; however, its interaction with β-glucuronidase (β-GLU) suggests potential implications in various diseases. Elevated β-GLU activity has been associated with tumor presence and necrosis, while decreased levels may indicate liver dysfunction or mucopolysaccharidosis .

Research indicates that β-GLU may also play a role in immune regulation, particularly in low-dose immunotherapy for allergic diseases . The compound's effects on cellular metabolism and detoxification processes highlight its importance in pharmacological studies.

Molecular Mechanism

The molecular mechanism underlying the activity of PBG involves its hydrolysis by β-GLU. This enzyme catalyzes the breakdown of PBG into glucuronic acid and propyl alcohol, facilitating the elimination of xenobiotics from the body.

Figure 1: Hydrolysis Reaction of Propyl β-D-Glucuronide by β-GLU

Propyl βDGlucuronide+ GLUGlucuronic Acid+Propyl Alcohol\text{Propyl }\beta-D-\text{Glucuronide}+\text{ GLU}\rightarrow \text{Glucuronic Acid}+\text{Propyl Alcohol}

Research Applications

PBG serves as an invaluable tool in various research domains:

  • Pharmacology : It is used to study drug metabolism and interactions, particularly focusing on glucuronidation pathways that affect drug efficacy and toxicity.
  • Toxicology : PBG is employed to investigate the detoxification mechanisms of xenobiotics and assess the metabolic fate of environmental pollutants.
  • Analytical Chemistry : It acts as a reference standard in techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), aiding in the quantification of glucuronide metabolites.

Case Studies

  • Drug Metabolism Study : A study utilized PBG to explore the glucuronidation of propylthiouracil (PTU) using human liver microsomes. The findings indicated that UGT1A9 was primarily responsible for PTU glucuronidation, highlighting the role of PBG in understanding drug interactions and metabolic pathways .
  • Toxicological Assessment : Research demonstrated that elevated levels of β-GLU activity in patients with chronic conditions correlated with increased toxicity from certain drugs. This study underscores the significance of PBG in evaluating drug-induced adverse effects .

Q & A

Q. What methodologies are recommended for detecting Propyl β-D-glucuronide in biological samples?

Propyl β-D-glucuronide is commonly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Sample preparation involves deproteinization via organic solvents (e.g., acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma, urine, or tissue homogenates . Fluorogenic substrates, such as 4-methylumbelliferyl β-D-glucuronide, can also be used in enzymatic assays to indirectly measure glucuronidase activity, with fluorescence detection at specific excitation/emission wavelengths (e.g., 365/445 nm) .

Q. How can researchers ensure reproducibility when quantifying Propyl β-D-glucuronide in pharmacokinetic studies?

Reproducibility requires adherence to NIH preclinical reporting guidelines, including detailed documentation of calibration curves, internal standards (e.g., deuterated analogs), and matrix effects . Validation parameters like intra-day/inter-day precision (CV <15%), recovery rates (>80%), and stability under storage conditions (e.g., -80°C) must be reported. Use of standardized statistical tools (e.g., Excel 2016, R) for data normalization and outlier removal is critical .

Q. What are the primary applications of Propyl β-D-glucuronide in drug metabolism research?

Propyl β-D-glucuronide serves as a biomarker for phase II drug metabolism, particularly in studying glucuronidation kinetics and enzyme (UGT) activity. It is used to identify metabolic pathways of analgesics and other xenobiotics, with applications in pharmacokinetic modeling and drug-drug interaction studies .

Advanced Research Questions

Q. How can researchers resolve conflicting data on Propyl β-D-glucuronide’s stability in different biological matrices?

Contradictions in stability studies (e.g., plasma vs. urine) may arise from pH variability or enzymatic degradation. To address this, employ orthogonal validation methods:

  • Compare results across matrices using LC-MS/MS and enzymatic hydrolysis followed by HPLC-UV .
  • Conduct stability tests under controlled conditions (e.g., temperature, pH 4–7) to mimic physiological environments .
  • Use protease inhibitors or chelating agents (e.g., EDTA) to prevent enzymatic interference .

Q. What experimental design considerations are critical for optimizing enzymatic assays using Propyl β-D-glucuronide?

Key factors include:

  • Substrate concentration : Perform Michaelis-Menten kinetics to determine KmK_m and VmaxV_{max}, avoiding substrate inhibition at high concentrations .
  • pH optimization : Test buffers (e.g., sodium phosphate, pH 6.8–7.4) to maximize UGT activity .
  • Inhibition controls : Include specific UGT inhibitors (e.g., β-glucuronidase inhibitors) to confirm assay specificity .

Q. How can advanced statistical methods mitigate false positives in high-throughput screening of Propyl β-D-glucuronide metabolites?

Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in multiple hypothesis testing. For example, adjust pp-values from metabolite identification workflows (e.g., untargeted metabolomics) to maintain an FDR threshold of <5% . Pair this with permutation testing to validate significant hits .

Q. What strategies differentiate Propyl β-D-glucuronide from structurally similar glucuronides in complex mixtures?

Use tandem mass spectrometry (MS/MS) to isolate unique fragment ions (e.g., m/z 113 for the propyl moiety) or employ nuclear magnetic resonance (NMR) to resolve stereochemical differences. For example, 1H^1H-NMR can distinguish β-D-glucuronide anomeric protons (δ 5.2–5.5 ppm) from α-anomers .

Methodological Best Practices

  • Data transparency : Archive raw chromatograms, spectral data, and statistical scripts in repositories like Figshare or Zenodo to facilitate replication .
  • Ethical reporting : Disclose all experimental conditions, including batch-to-batch variability in synthetic Propyl β-D-glucuronide (e.g., purity ≥95%) and supplier details (avoiding commercial endorsements) .

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